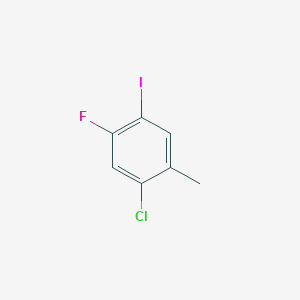

1-Chloro-5-fluoro-4-iodo-2-methylbenzene

Übersicht

Beschreibung

1-Chloro-5-fluoro-4-iodo-2-methylbenzene is a chemical compound with the molecular formula C7H5ClFI. It has a molecular weight of 270.47 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene is represented by the InChI code:1S/C7H5ClFI/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 . This indicates that the compound has a benzene ring with chlorine, fluorine, iodine, and a methyl group attached at different positions. Physical And Chemical Properties Analysis

1-Chloro-5-fluoro-4-iodo-2-methylbenzene is a liquid at room temperature . It has a predicted boiling point of 244.6±35.0 °C and a predicted density of 1.879±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

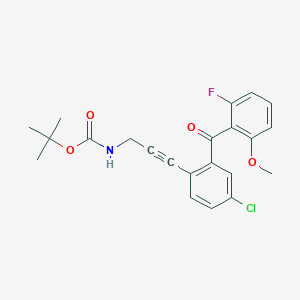

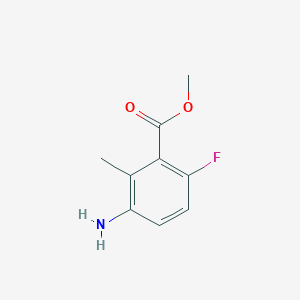

Synthesis of NMDA Receptor Antagonists

1-Chloro-5-fluoro-4-iodo-2-methylbenzene serves as a starting material in the synthesis of compounds designed for NMDA (N-methyl-D-aspartate) receptor antagonism. This process involves nitration, amination, and reduction steps to yield specific derivatives aimed at medical applications, particularly in neuropharmacology. The compound's versatility in synthesis underlines its importance in creating potential treatments for conditions mediated by the NMDA receptor, such as neurodegenerative diseases or neuropathic pain (Xun & Qing-ping, 2004).

Halobenzene Cations Spectrometry

The compound also plays a role in the study of halobenzene cations' vibrational spectra. Through mass-analyzed threshold ionization spectrometry, researchers can glean insights into the ground and excited electronic states of halobenzenes, including those related to 1-chloro-5-fluoro-4-iodo-2-methylbenzene. Such studies are crucial for understanding the ionization energies and electronic structures of halobenzenes, impacting materials science and analytical chemistry (Kwon, Kim, & Kim, 2002).

Vaporization Enthalpies

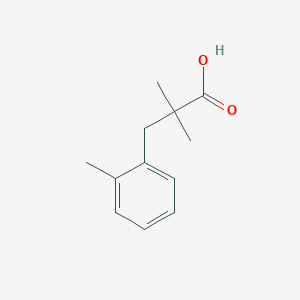

In the realm of physical chemistry, the compound contributes to understanding the vaporization enthalpies of halogen-substituted methylbenzenes. By measuring vapor pressures and calculating standard enthalpies of vaporization, researchers can deduce the thermodynamic properties of such molecules. This information aids in the development of models for predicting the behaviors of halogenated compounds under various conditions, which is essential for environmental science and chemical engineering (Verevkin et al., 2014).

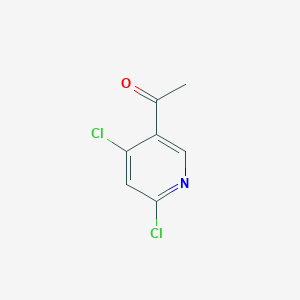

Microwave-Promoted Synthesis

The efficiency of synthesizing halogenated benzene derivatives, such as 3-chloro-4-fluoronitrobenzene, is significantly enhanced by microwave irradiation. This technique accelerates the halogen-exchange fluorination process, yielding higher selectivity and yield. Microwave-promoted synthesis represents a valuable method in organic chemistry, enabling faster and more efficient reactions, which is beneficial for the development of pharmaceuticals and agrochemicals (Luo Jun, 2007).

Anticancer Compound Synthesis

Additionally, the compound has been used as a precursor in synthesizing new heterocyclic compounds with potential anticancer activity. By designing and obtaining derivatives through multiple synthesis routes, researchers can explore novel treatments for lung cancer. The synthesis and characterization of such compounds underscore the ongoing search for effective cancer therapies, highlighting the compound's role in medicinal chemistry (Zhou et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Mode of Action

The compound could potentially undergo electrophilic aromatic substitution reactions with biological macromolecules, leading to changes in their structure and function. The specific mode of action would depend on the nature of the biological target and the reaction conditions .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it reacts with enzymes, it could inhibit or alter their activity, leading to changes in the metabolic pathways they are involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its size, polarity, and the presence of specific functional groups. For example, the halogen substituents might affect its lipophilicity and thus its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in cellular metabolism to potential cytotoxic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might favor or hinder the compound’s reactions with its targets .

Eigenschaften

IUPAC Name |

1-chloro-5-fluoro-4-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFI/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGNNZOCANCPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901274887 | |

| Record name | 1-Chloro-5-fluoro-4-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-5-fluoro-4-iodo-2-methylbenzene | |

CAS RN |

1126424-32-5 | |

| Record name | 1-Chloro-5-fluoro-4-iodo-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126424-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-5-fluoro-4-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)

![2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B1457135.png)

![Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate](/img/structure/B1457142.png)